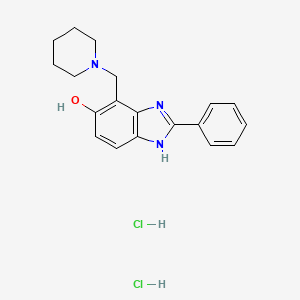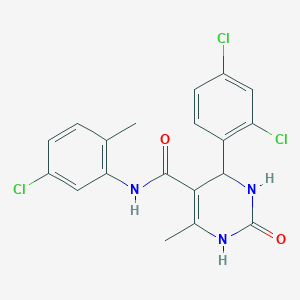
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride, also known as P5M6, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the inhibition of CK2-mediated phosphorylation of its substrates, which in turn affects various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated phosphorylation of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate inflammation. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to inhibit HIV replication by targeting CK2-mediated phosphorylation of the viral protein Tat.
Advantages and Limitations for Lab Experiments
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool compound for studying the role of CK2 in various cellular processes. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to the use of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride may have off-target effects on other proteins that share structural similarities with CK2.
Future Directions
There are several future directions for the study of 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride. One direction is to study the role of CK2 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to inhibit CK2-mediated phosphorylation of tau protein, which is implicated in the pathogenesis of these diseases. Another direction is to study the role of CK2 in cancer therapy. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been shown to induce apoptosis in cancer cells and to enhance the efficacy of chemotherapy drugs. Finally, 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be used as a starting point for the development of new CK2 inhibitors with improved potency and selectivity.
Synthesis Methods
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride can be synthesized by reacting 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazole with hydrochloric acid in ethanol. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has been widely used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. 2-phenyl-4-(1-piperidinylmethyl)-1H-benzimidazol-5-ol dihydrochloride has also been used to study the role of CK2 in HIV replication, inflammation, and neurodegeneration.
properties
IUPAC Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.2ClH/c23-17-10-9-16-18(15(17)13-22-11-5-2-6-12-22)21-19(20-16)14-7-3-1-4-8-14;;/h1,3-4,7-10,23H,2,5-6,11-13H2,(H,20,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHZCFUAEIQRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2N=C(N3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-2-hydroxybenzoic acid](/img/structure/B5152762.png)

![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5152772.png)
![N-(1-{1-[4-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5152782.png)
![ethyl 4-({3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}amino)-1-piperidinecarboxylate](/img/structure/B5152789.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5152794.png)
![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)

![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1-pyrrolidinyl)ethyl]-2-pyridinamine](/img/structure/B5152817.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-ethylbenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152828.png)